molecular formula C11H8ClN3O2 B1384199 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide CAS No. 303994-78-7

3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide

Cat. No. B1384199
M. Wt: 249.65 g/mol
InChI Key: ODGOMLZNMNSMME-WEVVVXLNSA-N
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Description

Synthesis Analysis

While the exact synthesis pathway for this compound is not available, it might involve the reaction of 4-chlorophenylacrylamide with a suitable cyanating agent to introduce the cyano group, followed by the reaction with hydroxylamine to introduce the hydroxyimino group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated double bonds in the acrylamide backbone, the polarity of the cyano and hydroxyimino groups, and the aromaticity of the chlorophenyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including addition reactions at the double bond, nucleophilic substitution reactions at the chlorophenyl group, and reactions involving the cyano or hydroxyimino groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (cyano and hydroxyimino) and an aromatic ring (chlorophenyl) could affect its solubility, melting point, and other properties .

Scientific Research Applications

Herbicidal Activity

A study explored the synthesis of related compounds, particularly 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating notable herbicidal activities. These acrylates, which share structural similarities with 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide, were effective as herbicidal inhibitors of PSII electron transport, indicating potential agricultural applications (Wang et al., 2004).

Structural Analysis and Characterization

The structural characteristics of similar compounds, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, were examined in a study. This research involved spectrometric identifications and crystallographic analysis, providing insights into the molecular arrangement and potential chemical behaviors of related compounds (Johnson et al., 2006).

Synthesis of Derivatives and Structural Studies

Research on derivatives of 2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, which are structurally related to 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide, was conducted. This study focused on the novel diastereoselective synthesis and detailed structural examination through X-ray crystallography (Bondock et al., 2014).

Corrosion Inhibition

A recent study investigated the corrosion inhibition properties of acrylamide derivatives on copper in nitric acid solutions. This research is relevant due to the structural similarity of these derivatives to 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide, suggesting potential applications in corrosion prevention (Abu-Rayyan et al., 2022).

Catalytic Applications

A study on poly (N-hydroxy methyl acrylamide) grafted surfaces highlighted their use in catalyzing coupling reactions. These findings may provide insight into potential catalytic applications of structurally related compounds like 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide (Fu et al., 2013).

Polymerization and Applications in Leather Industry

Research on 4-Chlorophenyl acrylate, a compound structurally related to 3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide, focused on its polymerization and applications in the leather industry. This suggests potential industrial applications for similar compounds (Thamizharasi et al., 1999).

Anti-tumor Activities and CDK8 Kinase Inhibition

A study synthesized metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which is structurally similar to the compound , and tested them for anti-tumor activities. The research found promising results in inhibiting CDK8 kinase, which is crucial for colon cancer therapy (Aboelmagd et al., 2021).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-[(E)-hydroxyiminomethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-10-3-1-8(2-4-10)5-9(6-13)11(16)14-7-15-17/h1-5,7,17H,(H,14,15,16)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGOMLZNMNSMME-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide
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3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide
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3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide
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3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide
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3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide
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3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide

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